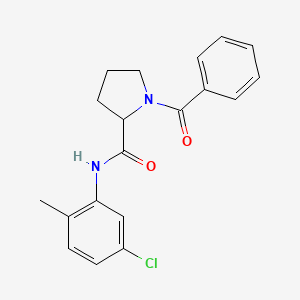![molecular formula C16H14BrN3OS B6009593 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6009593.png)
5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has antioxidant activity, which may be beneficial in reducing oxidative stress and inflammation in the body. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it has been reported to have low solubility in water, which may make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one. One area of interest is in the development of new cancer therapies based on this compound. Further studies are needed to better understand the mechanism of action of this compound and to optimize its anti-cancer activity. Additionally, there is potential for this compound to be used in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders. Further research is needed to explore these potential applications.
合成法
The synthesis of 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one involves the reaction of 4-bromobenzylamine with 2-cyano-6-methylpyridine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with thioglycolic acid to yield the final product. This method has been reported to have a good yield and purity of the product.
科学的研究の応用
5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the anti-cancer activity of this compound is due to its ability to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
(2E)-5-[(4-bromophenyl)methyl]-2-(6-methylpyridin-2-yl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-3-2-4-14(18-10)19-16-20-15(21)13(22-16)9-11-5-7-12(17)8-6-11/h2-8,13H,9H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSOJRCRJVFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6009524.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B6009548.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-hydroxybutyl)propanamide](/img/structure/B6009551.png)
![1-(4-chlorophenyl)-5-[(5-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009553.png)
![2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6009560.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009568.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6009573.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B6009579.png)
![7-cycloheptyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6009590.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6009594.png)
